2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide is a complex organic compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonamide group, a nitro group, and a chloro substituent, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide typically involves multiple steps:
Etherification: The phenoxyethyl group is introduced via an etherification reaction. This can be done by reacting 3,5-dimethylphenol with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling: The final step involves coupling the nitro-substituted sulfonamide with the phenoxyethyl derivative under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and etherification steps, which can enhance reaction efficiency and safety. Additionally, industrial processes often employ automated systems for precise control of reaction conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The phenoxyethyl group can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Reduction: Conversion of the nitro group to an amino group, yielding 2-amino-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide.
Oxidation: Formation of oxidized phenoxyethyl derivatives.
Scientific Research Applications
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.
Biological Studies: It is used in research to understand the interactions of sulfonamide derivatives with biological macromolecules, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide
- 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylbenzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group. This combination enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c1-11-7-12(2)9-14(8-11)24-6-5-18-25(22,23)16-10-13(19(20)21)3-4-15(16)17/h3-4,7-10,18H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYOKRQQSGFISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.